

bafetinib Abl point mutations resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bafetinib

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Bafetinib's Resistance Profile at a Glance

BCR-ABL1 Mutation	Location	Reported Sensitivity to Bafetinib	Supporting Evidence
T315I	Drug contact site	Resistant	Ineffective; does not inhibit this mutant form [1]
Wild-type	N/A	Sensitive	Primary target; 25-55x more potent than Imatinib <i>in vitro</i> [1]
E255K/V	P-loop	Sensitive	Inhibits phosphorylation in BaF3/E255K cells [1]
F317L/V/I	Drug contact site	Resistant	Associated with clinical resistance to similar TKIs [2]
Y253H	P-loop	Not fully detailed	P-loop mutations often destabilize drug binding [3]
V299L	C-helix	Not fully detailed	A known dasatinib-resistance hotspot [2]

Key Characteristic	Experimental/Observational Findings
Potency vs. Imatinib	25 to 55 times more potent than Imatinib in pre-clinical models [1]
Activity against P-loop mutations	Shows activity against some P-loop mutations (e.g., E255K) [1]
Blood-Brain Barrier Penetration	Human microdialysis study found negligible penetration into brain tissue [4]
Multidrug Resistance Reversal	Inhibits ABCB1 and ABCG2 efflux transporters, reversing resistance to chemotherapy drugs like doxorubicin and mitoxantrone [5]

Experimental Insights & Methodologies

Key experimental data that defined **bafetinib**'s profile comes from cellular and clinical studies.

Cellular & In Vivo Efficacy Protocols

- **Cellular Activity:** **Bafetinib** (1 μ M) inhibited BCR-ABL phosphorylation in BCR-ABL overexpressing K562, BaF3/WT, and BaF3/E255K cells [1]
- **In Vivo Efficacy:** Subcutaneous administration (20 mg/kg) potently attenuated tumor growth in BCR-ABL overexpressing KU812 mouse xenograft models, showing superior efficacy compared to imatinib (200 mg/kg) [1]

Neuropharmacokinetics Assessment

A clinical study used **intracerebral microdialysis (ICMD)** in patients with recurrent high-grade gliomas to directly measure **bafetinib** concentration in brain tissue [4].

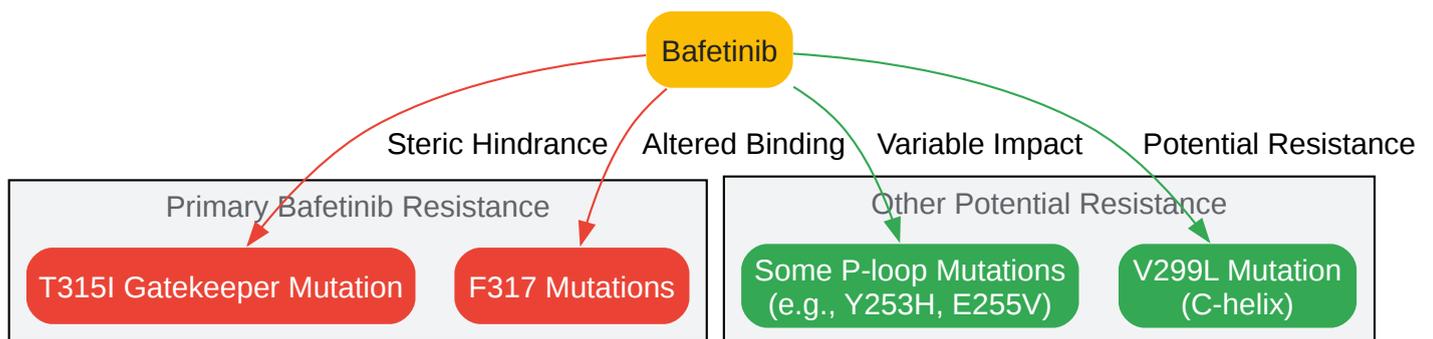
- **Protocol:** Patients received 240 mg or 360 mg oral **bafetinib**. Microdialysis catheters placed in peritumoral or enhancing brain tissue collected dialysate samples hourly for 24 hours, with parallel plasma sampling [4]
- **Outcome:** **Bafetinib** concentrations in brain dialysate were below the assay's detection limit (0.1 ng/mL) in nearly all samples, despite much higher plasma concentrations, demonstrating poor blood-brain barrier penetration [4]

Multidrug Resistance Reversal Assays

- **Cytotoxicity Assay (MTT):** Used to show **bafetinib** (3 μ M) sensitizes ABCB1- and ABCG2-overexpressing multidrug resistance (MDR) cells to substrate chemotherapeutic drugs [5]
- **ATPase Activity Assay:** **Bafetinib** stimulated ABCB1 ATPase activity while inhibiting ABCG2 ATPase activity, indicating direct interaction with transporter proteins [5]
- **Radiolabeled Drug Accumulation:** **Bafetinib** increased intracellular accumulation of [3 H]-paclitaxel in ABCB1-overexpressing cells and [3 H]-mitoxantrone in ABCG2-overexpressing cells [5]

Mechanisms of Resistance & Inhibition

Bafetinib's efficacy is limited by specific resistance mechanisms, primarily BCR-ABL1 kinase domain mutations.



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Bafetinib resistance mechanisms. *T315I* causes steric clash, *F317* mutations impair binding [2].

Bafetinib is a **dual BCR-ABL and Lyn kinase inhibitor** designed based on the imatinib scaffold but with higher potency [1]. It binds the inactive conformation of the BCR-ABL1 kinase domain. The **T315I gatekeeper mutation** causes resistance by introducing a bulkier isoleucine residue, creating a steric clash that prevents inhibitor binding [3] [2]. Mutations at **F317** can alter the binding site's conformation and hydrophobic interactions, reducing **bafetinib**'s efficacy [2].

Research Implications & Future Directions

- **Clinical Use Consideration:** **Bafetinib** is not suitable for central nervous system leukemic involvement due to poor brain penetration [4]
- **Combination Therapy Potential:** **Bafetinib**'s ability to inhibit ABCB1 and ABCG2 transporters suggests potential for combination regimens to overcome multidrug resistance in solid tumors [5]
- **Resistance Monitoring:** Screening for T315I and F317 mutations is critical for patient management and drug selection

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References

1. Bafetinib - an overview | ScienceDirect Topics [sciencedirect.com]
2. Mechanisms of resistance to ABL kinase inhibition in CML ... [pmc.ncbi.nlm.nih.gov]
3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid ... [pmc.ncbi.nlm.nih.gov]
4. A Neuropharmacokinetic Assessment of Bafetinib, a Second ... [pmc.ncbi.nlm.nih.gov]
5. Bafetinib (INNO-406) reverses multidrug resistance by ... [nature.com]

To cite this document: Smolecule. [bafetinib Abl point mutations resistance profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548102#bafetinib-abl-point-mutations-resistance-profile>]

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